6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
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Overview
Description
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H5Br2N3 and a molecular weight of 290.94 g/mol . This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a methyl group at position 2, and an imidazo[1,2-a]pyrazine core structure. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine can be synthesized through the reaction of 2-amino-3,5-dibromopyrazine with bromoacetaldehyde diethyl acetal . The reaction typically involves the following steps:
Formation of the intermediate: 2-amino-3,5-dibromopyrazine reacts with bromoacetaldehyde diethyl acetal under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits biological activities such as uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. It also displays theophylline-like properties, making it of interest in pharmacological studies.
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its uterine-relaxing and antibronchospastic properties suggest that it may interact with smooth muscle receptors or ion channels. The exact molecular targets and pathways, however, require further investigation to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyrazine: A closely related compound with similar structural features and biological activities.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar core structure, known for its wide range of applications in medicinal chemistry.
Uniqueness
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical reactivity and biological properties. Its specific substitution pattern and functional groups make it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Biological Activity
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound notable for its diverse biological activities. Its unique structure, characterized by two bromine atoms and a methyl group attached to an imidazo[1,2-a]pyrazine ring, positions it as a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₄Br₂N₂
- Molecular Weight : 275.93 g/mol
- Structural Features : The compound features two bromine atoms at positions 6 and 8, and a methyl group at position 2 of the imidazo[1,2-a]pyrazine framework.
1. Pharmacological Properties
This compound exhibits several pharmacological activities:
- Uterine-relaxing properties : This suggests potential applications in treating conditions related to uterine contractions.
- Antibronchospastic effects : It may help alleviate bronchospasm, making it relevant for respiratory conditions.
- Cardiac stimulation : The compound shows promise in enhancing cardiac function, which could be beneficial in cardiovascular therapies.
- Theophylline-like properties : This characteristic indicates that it may share mechanisms with theophylline, a drug used in respiratory diseases.
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Smooth Muscle Receptors : Its uterine-relaxing and antibronchospastic effects suggest binding to smooth muscle receptors or ion channels.
- Potential Cytochrome P450 Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are critical in drug metabolism and toxicity assessments.
Case Studies and Experimental Data
Recent studies have provided insights into the biological activity of this compound:
Study | Findings | Methodology |
---|---|---|
Benchchem (2024) | Identified uterine-relaxing and cardiac-stimulating properties | In vitro assays |
PubChem (2024) | Suggested interaction with smooth muscle receptors | Binding affinity studies |
Smolecule (2023) | Noted potential applications in medicinal chemistry | Synthesis and characterization |
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, comparisons with structurally similar compounds are essential:
Compound Name | Structural Features | Similarity Level |
---|---|---|
6-Bromo-2-methylimidazo[1,2-a]pyrazine | Lacks one bromine atom | 0.91 |
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride | Methyl group at different position | 0.86 |
Imidazo[1,2-a]pyridine | Base structure without bromination | N/A |
The presence of both bromine atoms and a methyl group in specific positions grants this compound distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
6,8-dibromo-2-methylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLRIOORWFVNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672043 |
Source
|
Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208082-91-0 |
Source
|
Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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